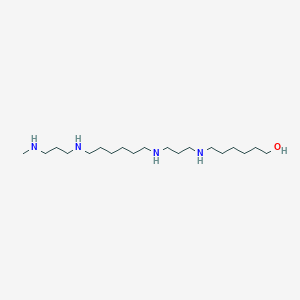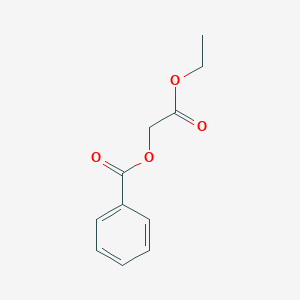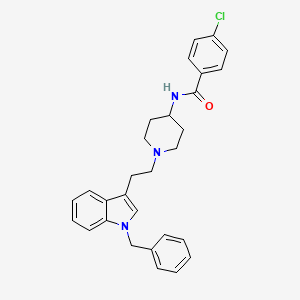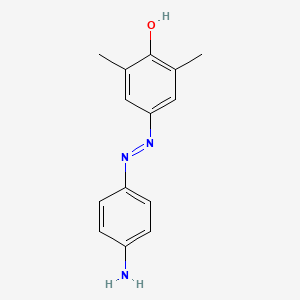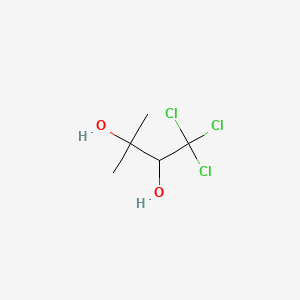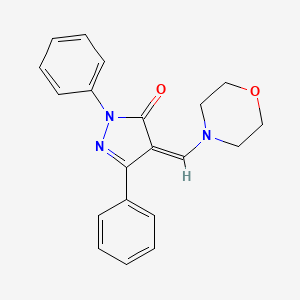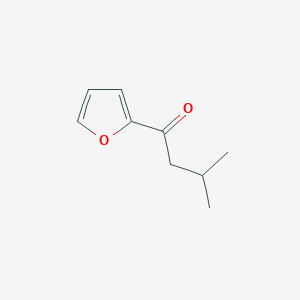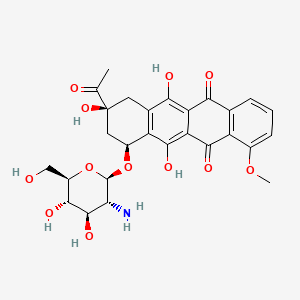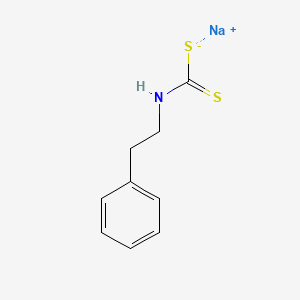
Carbamic acid, phenethyldithio-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, phenethyldithio-, monosodium salt is a chemical compound with the molecular formula C9H10NNaS2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenethyldithio group, and the compound is further neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenethyldithio-, monosodium salt typically involves the reaction of phenethylamine with carbon disulfide, followed by the addition of sodium hydroxide. The reaction can be summarized as follows:
Reaction of Phenethylamine with Carbon Disulfide: Phenethylamine reacts with carbon disulfide to form phenethyldithiocarbamic acid.
Neutralization with Sodium Hydroxide: The phenethyldithiocarbamic acid is then neutralized with sodium hydroxide to form the monosodium salt.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, phenethyldithio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its corresponding amine and thiol derivatives.
Substitution: The phenethyldithio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Phenethylamine and thiol derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, phenethyldithio-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, phenethyldithio-, monosodium salt involves its interaction with specific molecular targets. The phenethyldithio group can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid: The parent compound with a simpler structure.
Dithiocarbamates: Compounds with similar dithiocarbamate functional groups.
Phenethylamine derivatives: Compounds with similar phenethylamine structures.
Uniqueness
Carbamic acid, phenethyldithio-, monosodium salt is unique due to the presence of both the phenethyldithio group and the monosodium salt, which confer specific chemical and biological properties. Its ability to interact with thiol groups in proteins and enzymes distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
22623-32-1 |
|---|---|
Molekularformel |
C9H10NNaS2 |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
sodium;N-(2-phenylethyl)carbamodithioate |
InChI |
InChI=1S/C9H11NS2.Na/c11-9(12)10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H2,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VQQRMGWZLHVFLZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
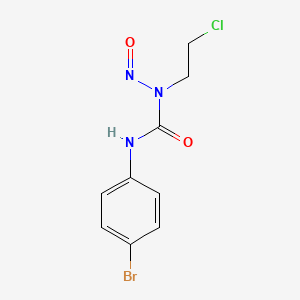

![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
